molecular formula C9H9N3O2 B119670 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 5711-61-5

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B119670
CAS RN: 5711-61-5
M. Wt: 191.19 g/mol
InChI Key: IEJVXWOVBNWQCY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that contains a methoxy group in the para position . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .


Synthesis Analysis

The synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine involves several steps. A study has reported the synthesis, characterization, crystal structure, Hirshfeld analysis, and theoretical investigation of a similar compound, 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile . Another study has reported the synthesis of analogs of the compound .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can be analyzed using various techniques. A study has reported the structural analysis of a similar compound, substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles .


Chemical Reactions Analysis

The chemical reactions involving 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can be diverse in nature. A study has reported the metal-involving synthesis and reactions of oximes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can be analyzed using various techniques. A study has reported the conformational analysis, molecular structure, and properties of a similar compound, para-, meta- and ortho 4-methoxyphenyl piperazine molecules .

Scientific Research Applications

  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Application : This compound is used in the study of lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models .
    • Method : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
    • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Synthesis of Heterocycles

    • Application : This compound is used in the synthesis of heterocycles, which are utilized in the development of several medicinal scaffolds .
    • Method : The reaction involved equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid .
    • Results : The reaction yielded 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation .

Future Directions

The future directions for the research on 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine could involve further exploration of its pharmacological properties. A study has reported that substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . Another study has reported the unexpected formation of a new triazol-3-one from the reduction reaction of a heterocyclic thioketone .

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJVXWOVBNWQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350455
Record name 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

5711-61-5
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5711-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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